3,3-Dichloro-1-phenylprop-2-en-1-one
Description
3,3-Dichloro-1-phenylprop-2-en-1-one is a chalcone derivative featuring a phenyl group at the 1-position and two chlorine atoms at the 3,3-positions of the propenone backbone. Chalcones (Ar–CO–CH=CH–Ar) are α,β-unsaturated ketones with diverse applications in pharmaceuticals, materials science, and synthetic chemistry. The dichloro substitution in this compound likely enhances its electrophilicity and stability, making it a candidate for further chemical modifications or biological studies .
Properties
CAS No. |
10562-42-2 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3,3-dichloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AUIUGRRTBWGQAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on chalcones significantly influences their molecular geometry, polarity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing substituents (Cl, F) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophilic additions (e.g., Michael acceptors) .
- Hydroxyl or methoxy groups improve solubility in polar solvents but may reduce thermal stability compared to halogenated analogs .
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